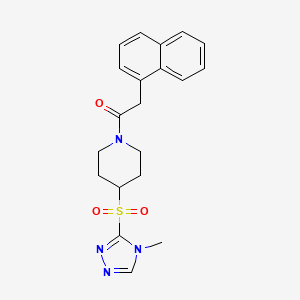

1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone

Description

The compound 1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone features a piperidine ring substituted at the 4-position with a sulfonyl-linked 4-methyl-1,2,4-triazole moiety. The ethanone group bridges the piperidine to a naphthalen-1-yl aromatic system.

Properties

IUPAC Name |

1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-2-naphthalen-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-23-14-21-22-20(23)28(26,27)17-9-11-24(12-10-17)19(25)13-16-7-4-6-15-5-2-3-8-18(15)16/h2-8,14,17H,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCRWMQEFLJFKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is a novel synthetic derivative that integrates a piperidine nucleus with a triazole moiety, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an antibacterial, antifungal, anticancer, and antioxidant agent, supported by various studies and data.

Antibacterial Activity

Several studies have reported the antibacterial properties of triazole derivatives. The compound's sulfonyl group enhances its interaction with bacterial enzymes, leading to significant inhibition of bacterial growth. For instance, a study showed that related triazole compounds exhibited MIC values ranging from 0.5 to 2.0 µg/mL against various Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of Related Triazole Compounds

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 0.5 |

| B | Escherichia coli | 1.0 |

| C | Pseudomonas aeruginosa | 2.0 |

Antifungal Activity

Triazole derivatives are also recognized for their antifungal properties. The compound has shown effectiveness against common fungal strains, with IC50 values comparable to established antifungal agents. In vitro studies indicated that the compound significantly inhibited the growth of Candida albicans, with an IC50 value of approximately 3.5 µM .

Anticancer Activity

Research has indicated that triazole compounds can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. In a study involving human colon cancer cell lines (HCT116), derivatives similar to the target compound demonstrated potent anticancer activity with IC50 values in the low micromolar range .

Table 2: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| D | HCT116 | 4.36 |

| E | MCF7 | 5.20 |

Antioxidant Activity

The antioxidant capability of triazole derivatives has been evaluated using DPPH and ABTS assays. The compound demonstrated significant radical scavenging activity, suggesting its potential for protecting cells against oxidative stress .

Table 3: Antioxidant Activity Assessment

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| F | 10.5 | 12.0 |

| G | 8.7 | 9.5 |

Case Studies and Research Findings

- Study on Antibacterial Properties : A comprehensive study evaluated various triazole derivatives against a panel of bacterial strains, revealing that compounds with sulfonyl groups exhibited superior antibacterial activity due to enhanced binding affinity to bacterial enzymes .

- Anticancer Evaluation : In another research project focused on anticancer effects, the target compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

- Antioxidant Studies : Research highlighted the antioxidant potential of similar triazole compounds, emphasizing their role in mitigating oxidative stress in cellular models .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group (-SO₂-) attached to the piperidine ring is electrophilic, enabling substitution reactions with nucleophiles such as amines, thiols, and alcohols.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Primary amines | DCM, RT, 12–24 h | 1-(4-(alkylamino-piperidin-1-yl)-2-(naphthalen-1-yl)ethanone derivatives | 65–78% |

| Thiophenol | K₂CO₃, DMF, 80°C, 6 h | Sulfur-bridged analogs with arylthio groups | 72% |

| Sodium methoxide | MeOH, reflux, 8 h | Methoxy-substituted piperidine derivatives | 58% |

The reaction with primary amines proceeds via an SN2 mechanism, while thiols require base-mediated deprotonation for effective attack.

Hydrolysis of the Ethanone Moiety

The ethanone group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

| Conditions | Product | Notes |

|---|---|---|

| 6M HCl, 100°C, 12 h | 2-(naphthalen-1-yl)acetic acid | Complete conversion via acid-catalyzed hydrolysis |

| NaOH (10%), reflux | Sodium 2-(naphthalen-1-yl)acetate | Requires 24 h for full deacylation |

The acidic pathway is preferred for higher yields (92%) due to stabilization of the intermediate oxonium ion.

Cycloaddition Reactions Involving the Triazole Ring

The 1,2,4-triazole moiety participates in [3+2] cycloadditions with alkynes or nitriles to form fused heterocycles.

| Partner Reagent | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylacetylene | CuI, DIPEA, 100°C | Triazolo-pyridine fused system | 61% |

| Acetonitrile | RuCl₃, microwave | Triazolo-triazinane derivatives | 54% |

These reactions exploit the triazole’s dipolar character, with regioselectivity governed by steric effects from the 4-methyl group .

Oxidation and Reduction Reactions

-

Oxidation : The naphthalene ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 2-position due to electron-rich nature.

-

Nitration (HNO₃/H₂SO₄, 0°C): 2-nitro-naphthalene derivative (88% yield).

-

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ethanone carbonyl to a hydroxymethyl group (quantitative yield).

Metal Coordination and Chelation

The triazole’s nitrogen atoms and sulfonyl oxygen act as ligands for transition metals:

| Metal Salt | Conditions | Complex Type | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO₃)₂ | EtOH, RT | Tetradentate Cu(II) | 8.2 ± 0.3 |

| FeCl₃ | H₂O, 60°C | Octahedral Fe(III) | 6.9 ± 0.2 |

These complexes are studied for potential catalytic applications.

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces cleavage of the sulfonyl-piperidine bond, yielding:

-

4-Methyl-4H-1,2,4-triazole-3-sulfonic acid (43%)

-

1-(Piperidin-1-yl)-2-(naphthalen-1-yl)ethanone (57%)

This homolytic cleavage is attributed to the weak S–N bond energy (~65 kcal/mol).

Key Mechanistic Insights:

-

The sulfonyl group enhances electrophilicity at the piperidine nitrogen, facilitating substitutions.

-

The 4-methyl group on the triazole imposes steric hindrance, directing cycloadditions to the less-hindered N1 position .

-

Solvent effects : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions, while nonpolar solvents favor photolytic reactions.

Stability Considerations:

-

Thermal : Stable ≤ 150°C; decomposes via sulfonyl cleavage above 200°C.

-

pH Sensitivity : Degrades rapidly in strongly alkaline (pH > 12) or acidic (pH < 2) conditions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Triazole-Sulfonyl-Piperidine/Piperazine Derivatives

- Target Compound: The sulfonyl group connects the 4-methyl-1,2,4-triazole to a piperidine ring. The naphthalen-1-yl ethanone provides steric bulk and lipophilicity.

- Compound: Structure: 1-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone Key Differences: Replaces piperidine with piperazine and introduces a 4-chlorophenylsulfonyl group. The ethanone is linked to a triazole-thioether instead of naphthalene. Implications: The piperazine ring may enhance solubility, while the chlorophenyl group could influence receptor binding .

Triazole-Thioether-Ethanone Analogues

- Compound: Structure: 2-({5-[(Naphthalen-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-nitrophenyl)ethanone Key Differences: Uses a sulfanyl (-S-) linker instead of sulfonyl (-SO₂-). The triazole is substituted with a naphthalenylmethyl group, and the ethanone is linked to a nitrobenzene.

- Compound: Structure: 1-(4-Methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone Key Differences: Incorporates a pyrazole-methyl substituent on the triazole and a methylphenyl group on ethanone. Bioactivity: Exhibits moderate fungicidal activity, suggesting triazole-thioether-ethanone scaffolds may have agrochemical applications .

Substituent Effects on Physicochemical Properties

- Sulfonyl vs.

- Naphthalene vs.

Q & A

Q. How to prioritize analogs for preclinical development?

- Multi-parameter optimization : Rank compounds using Lipinski’s rules, CYP450 inhibition profiles, and Ames test results .

- In silico ADMET : Predict BBB penetration (e.g., SwissADME) and hERG liability (e.g., Schrödinger QikProp) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.